4-Chloro-1-methoxy-2-propoxybenzene
Overview
Description
4-Chloro-1-methoxy-2-propoxybenzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methoxy-2-propoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorophenol, which is commercially available.
Methoxylation: The 4-chlorophenol undergoes a methoxylation reaction where it is treated with dimethyl sulfate in the presence of a base such as sodium hydroxide to form 4-chloro-1-methoxybenzene.
Propoxylation: The next step involves the propoxylation of 4-chloro-1-methoxybenzene. This is achieved by reacting it with propyl bromide in the presence of a strong base like potassium carbonate to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. Catalysts may also be employed to accelerate the reaction rates and improve selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-methoxy-2-propoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of 4-chloro-1-methoxy-2-propoxybenzoic acid.
Reduction: Formation of 4-chloro-1-methoxy-2-propoxycyclohexane.
Scientific Research Applications
4-Chloro-1-methoxy-2-propoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific properties such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methoxy-2-propoxybenzene depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In pharmaceuticals, its mechanism would involve interaction with biological targets such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific derivative or compound synthesized from it.
Comparison with Similar Compounds
4-Chloro-1-methoxybenzene: Lacks the propoxy group, making it less versatile in certain reactions.
4-Chloro-2-methoxy-1-propoxybenzene: Positional isomer with different reactivity and properties.
4-Chloro-1-ethoxy-2-propoxybenzene: Ethoxy group instead of methoxy, leading to different chemical behavior.
Uniqueness: 4-Chloro-1-methoxy-2-propoxybenzene is unique due to the presence of both methoxy and propoxy groups, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a versatile intermediate for various chemical reactions and applications.
Properties
IUPAC Name |
4-chloro-1-methoxy-2-propoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-3-6-13-10-7-8(11)4-5-9(10)12-2/h4-5,7H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHPFNNEHBFTCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283644 | |
Record name | Benzene, 4-chloro-1-methoxy-2-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301283644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881331-26-5 | |
Record name | Benzene, 4-chloro-1-methoxy-2-propoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881331-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 4-chloro-1-methoxy-2-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301283644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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